molecular formula C14H18N2OS B2917463 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole CAS No. 2034417-70-2

3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2917463
CAS No.: 2034417-70-2
M. Wt: 262.37
InChI Key: UYHSVBDZHLYNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

One example of a synthetic approach involves the diazo coupling of the diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one or related pyrazolone derivatives . Further investigations into alternative methods and scalability are warranted.

Scientific Research Applications

Chemical Reactivity and Synthesis Approaches

Research has explored the reactivity of isoxazolium salts, closely related to 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole, demonstrating their potential in forming compounds with aromatic aldehydes. This process, which involves the use of piperidine, is significant in the synthesis of various heterocyclic compounds. The reactivity of these salts offers a pathway for creating novel structures that could be crucial in medicinal chemistry and material science (Alberola et al., 1993).

Antimicrobial Activity

A study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share structural similarities with this compound, has shown significant antimicrobial activity. This research highlights the potential of such compounds in developing new antibacterial and antifungal agents, offering promising routes for treating various infections (Suresh, Lavanya, & Rao, 2016).

Anticancer and Antiangiogenic Properties

Explorations into thioxothiazolidin-4-one derivatives have unveiled their potential in inhibiting tumor growth and angiogenesis. These findings are pivotal, suggesting that compounds structurally related to this compound might have considerable implications in cancer therapy, especially concerning their ability to target tumor cells and suppress tumor-induced blood vessel formation (Chandrappa et al., 2010).

Herbicidal Activity

The design and synthesis of aryl-formyl piperidinone derivatives incorporating natural product fragments have demonstrated potent herbicidal activity. These findings suggest that this compound and its analogs could serve as a foundation for developing new agrochemicals, highlighting the versatility of such compounds in various domains beyond pharmaceuticals (Fu et al., 2021).

Antidepressant Potential

Research into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has identified potential antidepressant agents. This study underscores the significance of exploring the pharmacological profiles of compounds like this compound, which may contribute to developing new treatments for mental health disorders (Balsamo et al., 1987).

Properties

IUPAC Name

3-methyl-5-[(4-thiophen-3-ylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-8-14(17-15-11)9-16-5-2-12(3-6-16)13-4-7-18-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSVBDZHLYNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.